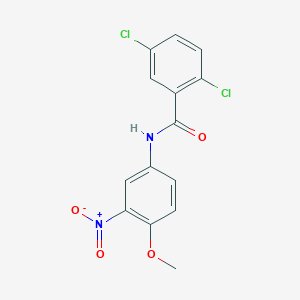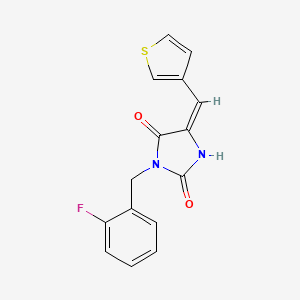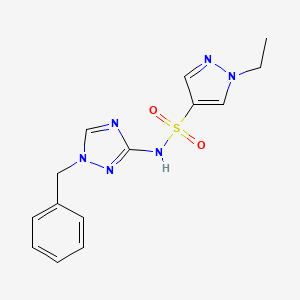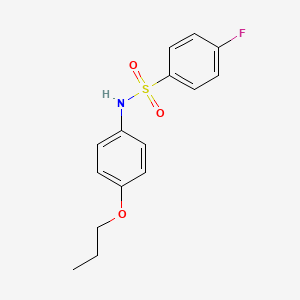![molecular formula C15H15BrClNO2S B4554032 4-BROMO-N-[1-(4-CHLOROPHENYL)PROPYL]BENZENE-1-SULFONAMIDE](/img/structure/B4554032.png)
4-BROMO-N-[1-(4-CHLOROPHENYL)PROPYL]BENZENE-1-SULFONAMIDE
Overview
Description
4-BROMO-N-[1-(4-CHLOROPHENYL)PROPYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with the synthesis of folic acid
Scientific Research Applications
4-BROMO-N-[1-(4-CHLOROPHENYL)PROPYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is used in the development of antibacterial agents due to its sulfonamide moiety.
Biological Studies: The compound is studied for its potential effects on bacterial growth and metabolism.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[1-(4-CHLOROPHENYL)PROPYL]BENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline.
Sulfonation: Aniline is sulfonated to form sulfanilamide.
Halogenation: The sulfanilamide undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the desired positions.
Alkylation: Finally, the compound is alkylated with 1-(4-chlorophenyl)propyl group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[1-(4-CHLOROPHENYL)PROPYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[1-(4-CHLOROPHENYL)PROPYL]BENZENE-1-SULFONAMIDE involves the inhibition of bacterial folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound prevents the synthesis of dihydrofolic acid, a precursor to folic acid, thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.
4-Bromo-N-(4-chlorophenyl)benzenesulfonamide: A structurally similar compound with slight differences in the alkyl group.
Uniqueness
4-BROMO-N-[1-(4-CHLOROPHENYL)PROPYL]BENZENE-1-SULFONAMIDE is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and potential applications. Its specific structure allows for targeted interactions with bacterial enzymes, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-bromo-N-[1-(4-chlorophenyl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2S/c1-2-15(11-3-7-13(17)8-4-11)18-21(19,20)14-9-5-12(16)6-10-14/h3-10,15,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNPUAXIHYJDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 3-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)PROPANOATE](/img/structure/B4553951.png)
![2,3-DIHYDRO-1H-INDOL-1-YL{5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLYL}METHANONE](/img/structure/B4553953.png)
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(E)-2-methyl-3-phenylprop-2-enyl]propane-1,3-diamine](/img/structure/B4553955.png)

![2-{[(1-naphthylamino)carbonyl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4553971.png)
![1-[4-[4-(2-Phenylpropan-2-yl)phenoxy]butyl]-1,2,4-triazole](/img/structure/B4553979.png)
![2-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4553981.png)
![5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4553987.png)

![2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B4554002.png)
![N-(2-furylmethyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4554008.png)


![4-Bromo-2,5-dimethyl-1-[(3-methylpyrazolyl)sulfonyl]benzene](/img/structure/B4554057.png)
